molecular formula C16H23NO5S B2954779 N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide CAS No. 2178771-04-3

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide

Cat. No.: B2954779
CAS No.: 2178771-04-3
M. Wt: 341.42
InChI Key: HDIQFNYVYXOEOD-UHFFFAOYSA-N
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Description

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide is a sulfonamide derivative characterized by a 2,3-dihydrobenzofuran core linked to a cyclopentylmethyl group substituted with a hydroxyethoxy chain. The hydroxyethoxy moiety likely enhances hydrophilicity, improving solubility compared to non-polar analogues .

Properties

IUPAC Name

N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5S/c18-8-10-22-16(6-1-2-7-16)12-17-23(19,20)14-3-4-15-13(11-14)5-9-21-15/h3-4,11,17-18H,1-2,5-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDIQFNYVYXOEOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNS(=O)(=O)C2=CC3=C(C=C2)OCC3)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its diverse biological activities, including antibacterial and diuretic effects. The presence of the benzofuran moiety and the cyclopentyl substituent suggests potential interactions with various biological targets.

The mechanisms through which this compound exerts its biological effects are likely multifaceted:

  • Enzyme Inhibition : Similar compounds often inhibit key enzymes involved in metabolic pathways critical for cell proliferation.
  • Receptor Modulation : The structural features may allow for interaction with various receptors, potentially influencing signaling pathways related to cell growth and survival.
  • DNA Interaction : Some benzofuran derivatives have shown the ability to intercalate with DNA, affecting replication and transcription processes.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntitumorInduction of apoptosis
Anti-inflammatoryInhibition of COX-2
AntimicrobialInhibition of bacterial growth

Case Study: Antitumor Effects

A study investigating structurally similar sulfonamide derivatives demonstrated significant antitumor activity in vitro against various cancer cell lines. These findings suggest that this compound may also exhibit similar properties, warranting further investigation into its potential as an anticancer agent.

Case Study: Anti-inflammatory Mechanisms

In a comparative analysis involving other benzofuran derivatives, researchers observed that these compounds effectively reduced inflammation in animal models by modulating cytokine levels. Future studies should assess whether this compound shares these anti-inflammatory properties.

Comparison with Similar Compounds

Core Structural Features

Target Compound :

  • Core : 2,3-Dihydrobenzofuran (partially saturated benzofuran).
  • Key Substituents :
    • Sulfonamide group at position 5.
    • Cyclopentylmethyl group with 2-hydroxyethoxy substitution.

Analogues: 1. 2-((Difluoromethyl)sulfonyl)-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)benzamide (CAS 1788842-80-7): - Core: 2,3-Dihydrobenzofuran. - Key Substituents: - Difluoromethyl sulfonyl group (electron-withdrawing). - Benzamide linkage instead of sulfonamide. - Molecular Weight: 397.4 g/mol . The difluoromethyl sulfonyl group may enhance metabolic stability but decrease solubility.

N-Substituted-(5-chloro-2-methoxyphenyl)benzenesulfonamide (Asian J. Chem., 2013):

  • Core : Simple benzene ring.
  • Key Substituents :
  • Chloro and methoxy groups on the aryl ring. Simpler structure may limit target specificity .

Cyclopentylcarboxamido Derivatives (EP00342850):

  • Core : Cyclopentane.
  • Key Substituents :
  • Carboxamido linkage instead of sulfonamide.
  • Methoxyethoxy substituents.
    • Comparison : Carboxamido groups offer different hydrogen-bonding profiles. Methoxyethoxy chains may improve lipophilicity but reduce solubility compared to hydroxyethoxy .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility Trends
Target Compound Not explicitly provided ~400 (estimated) Sulfonamide, hydroxyethoxy Moderate (hydroxyethoxy enhances H₂O solubility)
2-((Difluoromethyl)sulfonyl)-... C₁₈H₁₇F₂NO₅S 397.4 Benzamide, difluoromethyl sulfonyl Lower (fluorinated groups increase lipophilicity)
N-Substituted benzenesulfonamide C₁₃H₁₂ClNO₃S ~297.8 Chloro, methoxy, sulfonamide Moderate (polar sulfonamide counteracts aryl Cl)

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